![molecular formula C16H24N4O6 B14802643 1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a triazole moiety and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Esterification: The final step involves esterification to introduce the ethoxycarbonyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace the ethoxycarbonyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-tert-butyl 2-methyl 4-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl 4-[4-(acetoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate
Comparison: Compared to similar compounds, 1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate is unique due to the presence of the ethoxycarbonyl group, which can influence its solubility, reactivity, and biological activity
Properties
Molecular Formula |
C16H24N4O6 |
|---|---|
Molecular Weight |
368.38 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(4-ethoxycarbonyltriazol-1-yl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H24N4O6/c1-6-25-13(21)11-9-20(18-17-11)10-7-12(14(22)24-5)19(8-10)15(23)26-16(2,3)4/h9-10,12H,6-8H2,1-5H3 |
InChI Key |
OBFAHFOFBSEPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
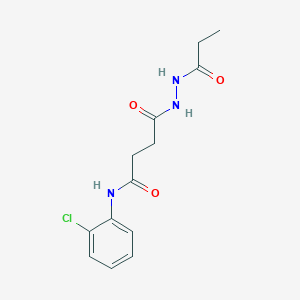
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
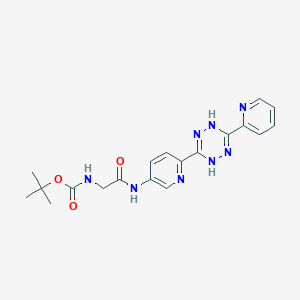
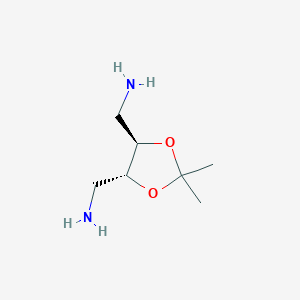

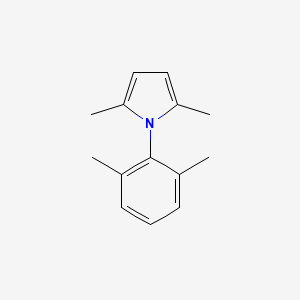
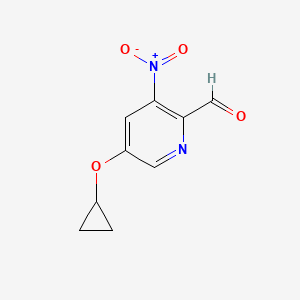
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)


